2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyridin-4-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyridin-4-ol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often triethylamine or sodium hydroxide, facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the pyridin-4-yloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The pyridin-4-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can facilitate various catalytic processes, including electron transfer and substrate activation. The compound’s triazine core and pyridin-4-yloxy groups provide multiple binding sites, allowing for the formation of stable and versatile complexes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Similar in structure but lacks the oxygen atoms in the pyridin-4-yloxy groups.
2,4,6-Tris(4-pyridyl)pyridine: Another related compound with a pyridine core instead of a triazine core.
Uniqueness
2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is unique due to the presence of the pyridin-4-yloxy groups, which enhance its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly effective in applications such as catalysis and materials science, where electron transfer and coordination are crucial.
Properties
IUPAC Name |
2,4,6-tripyridin-4-yloxy-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3/c1-7-19-8-2-13(1)25-16-22-17(26-14-3-9-20-10-4-14)24-18(23-16)27-15-5-11-21-12-6-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUBOJSQQBGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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